molecular formula C8H15Cl2N3O2 B2785882 (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride CAS No. 2044705-88-4

(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride

Cat. No. B2785882
CAS RN: 2044705-88-4
M. Wt: 256.13
InChI Key: MCIDMBWYVBXVEL-RHJRFJOKSA-N
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Description

(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride, also known as MPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MPD is a pyrrolidine derivative that possesses unique chemical properties, making it an attractive target for drug discovery and development.

Mechanism of Action

The exact mechanism of action of (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride is not fully understood, but it is believed to interact with various targets in the body, including enzymes and receptors. (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been shown to inhibit the activity of DPP-IV, an enzyme that plays a role in glucose metabolism and insulin secretion. Additionally, (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been shown to bind to the adenosine A1 receptor, which is involved in the regulation of blood flow and heart rate.
Biochemical and Physiological Effects:
(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been shown to have a number of biochemical and physiological effects, including the inhibition of DPP-IV activity, the modulation of adenosine A1 receptor activity, and the enhancement of insulin secretion. (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride is readily available and relatively inexpensive, making it a cost-effective option for research. However, one limitation of using (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride is its limited solubility in water, which may require the use of organic solvents in some experiments.

Future Directions

There are several future directions for research on (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride. One area of interest is the development of (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride-based inhibitors of DPP-IV for the treatment of diabetes. Additionally, the use of (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride as a chiral auxiliary in the synthesis of novel bioactive molecules is an area of ongoing research. Finally, the potential neuroprotective effects of (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride make it a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride is a synthetic compound with unique chemical properties that make it an attractive target for drug discovery and development. Its potential applications in biomedical research are vast, including its use as a chiral auxiliary in asymmetric synthesis, the development of novel bioactive molecules, and the treatment of various diseases. While there are limitations to using (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride in lab experiments, its high purity and stability make it a valuable tool for scientific research. Ongoing research on (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride will undoubtedly lead to new discoveries and advancements in the field of biomedical research.

Synthesis Methods

The synthesis of (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride involves the reaction of pyrrolidine with 1-methyl-1H-pyrazole-4-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained as a white crystalline powder, which is then purified by recrystallization. The synthesis of (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been optimized to achieve high yields and purity, making it a viable candidate for further research.

Scientific Research Applications

(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been extensively studied for its potential applications in biomedical research. One of the main areas of interest is its use as a chiral auxiliary in asymmetric synthesis. (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been shown to be an effective chiral auxiliary in the synthesis of various compounds, including amino acids, peptides, and natural products. Additionally, (3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride has been used as a building block for the synthesis of novel bioactive molecules, such as inhibitors of the enzyme dipeptidyl peptidase IV (DPP-IV).

properties

IUPAC Name

(3R,4R)-4-(1-methylpyrazol-4-yl)oxypyrrolidin-3-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-11-5-6(2-10-11)13-8-4-9-3-7(8)12;;/h2,5,7-9,12H,3-4H2,1H3;2*1H/t7-,8-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIDMBWYVBXVEL-RHJRFJOKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OC2CNCC2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)O[C@@H]2CNC[C@H]2O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol dihydrochloride

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